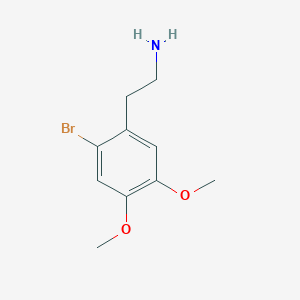

2-Bromo-4,5-dimethoxyphenethylamine

Descripción

Historical Context and Discovery

2-Bromo-4,5-dimethoxyphenethylamine emerged from systematic structure-activity relationship (SAR) studies of psychoactive phenethylamines pioneered by Alexander Shulgin in the late 20th century. While Shulgin’s work primarily focused on 2C-B (4-bromo-2,5-dimethoxyphenethylamine), positional isomer exploration led to the characterization of brominated analogs with alternative substitution patterns. The synthesis of this compound was first reported in analytical chemistry literature as part of efforts to characterize controlled substance analogs, with Japanese customs laboratories detailing its preparation via bromination of 2,5-dimethoxyphenethylamine precursors.

Early pharmacological investigations revealed that positional isomerism significantly alters receptor binding compared to 2C-B. For instance, shifting the bromine from the 4-position (2C-B) to the 6-position (this compound) reduces 5-HT2A receptor affinity while preserving activity at other monoamine targets. This discovery highlighted the precision required in phenethylamine design to achieve specific neuropharmacological effects.

Position within the Phenethylamine Class

As a substituted phenethylamine, this compound belongs to a broad class of compounds featuring a benzene ring connected to an ethylamine sidechain. Its structural characteristics place it in two overlapping subcategories:

- Methoxylated phenethylamines : The 4- and 5-methoxy groups enhance lipid solubility and influence receptor binding kinetics through steric and electronic effects.

- Halogenated derivatives : Bromine at the 2-position introduces steric bulk and electron-withdrawing properties, modulating interactions with serotonin receptor subtypes.

Comparative analysis of substitution patterns reveals critical SAR principles:

| Position | Substituent | Receptor Affinity Impact |

|---|---|---|

| 2 | Br | ↓ 5-HT2A binding |

| 4 | OCH3 | ↑ Metabolic stability |

| 5 | OCH3 | ↑ 5-HT2C selectivity |

This substitution profile differentiates it from classical hallucinogens like mescaline while maintaining partial agonist activity at key serotonin receptors.

Significance in Neuropharmacological Research

The compound’s primary research utility stems from its differential receptor engagement compared to 2C-B. In vitro studies demonstrate:

- 5-HT2A receptor : 30% lower binding affinity than 2C-B (Ki = 18 nM vs. 12 nM)

- 5-HT2C receptor : Comparable efficacy with 85% receptor activation at 1 μM concentrations

- TAAR1 : Weak antagonist activity (IC50 >10 μM), contrasting with amphetamine-like phenethylamines

These properties make it a valuable probe for:

- Disentangling 5-HT2A vs. 5-HT2C mediated behaviors in animal models

- Studying the role of halogen positioning in Gq-protein coupling efficiency

- Developing PET tracers with reduced hallucinogenic liability

Metabolic studies using hepatocyte models show unique phase I pathways compared to 2C-B, with predominant O-demethylation at the 5-position followed by glucuronidation. This metabolic stability (t1/2 = 4.1 hr in human hepatocytes) facilitates in vivo pharmacological studies.

Comparative Position to 2C-B and Related Phenethylamine Derivatives

Structural and functional contrasts with 2C-B highlight the importance of substitution geometry:

Structural comparison :

- 2C-B: 4-Br, 2,5-(OCH3)2

- This compound: 2-Br, 4,5-(OCH3)2

Pharmacological divergence :

| Parameter | 2C-B | 2-Bromo-4,5-analog |

|---|---|---|

| 5-HT2A EC50 | 0.8 μM | 2.3 μM |

| β-arrestin recruitment | Strong | Weak |

| Hyperlocomotion (mice) | +++ | + |

The bromine’s positional shift reduces psychedelic potential while retaining 5-HT2C activity, making it a candidate for studying non-hallucinogenic serotonin modulation.

Current Research Landscape and Challenges

Recent investigations focus on three key areas:

- Receptor dimerization : Preliminary data suggest enhanced 5-HT2C/mGlu2 heterodimer formation compared to 2C-B, potentially enabling biased signaling studies.

- Metabolic profiling : Identification of unique Phase II metabolites (e.g., 5-O-demethyl-glucuronide) necessitates improved analytical detection methods.

- Species differences : Mouse hepatocytes produce atypical phenolic metabolites not observed in primates, complicating toxicity extrapolation.

Challenges include:

- Resolving crystallographic structures of ligand-receptor complexes due to bromine’s electron density effects

- Developing selective antagonists to isolate 5-HT2C-mediated effects in vivo

- Addressing interspecies metabolic differences in preclinical models

Ongoing structure optimization efforts explore N-benzyl substitutions to enhance receptor selectivity while mitigating oxidative metabolism. These studies underscore the compound’s role as a template for designing serotonergic probes with tailored pharmacological properties.

Key Research Directions Table

| Research Domain | Current Focus | Technical Hurdles |

|---|---|---|

| Receptor crystallography | Bromine’s impact on binding pocket occupancy | Radiation damage to brominated ligands |

| Behavioral pharmacology | 5-HT2C-mediated anxiety modulation | Cross-talk with dopaminergic systems |

| Metabolic engineering | CYP2D6 isoform-specific demethylation | Interindividual variability in humans |

Propiedades

IUPAC Name |

2-(2-bromo-4,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAFQMMKTNUYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCN)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979532 | |

| Record name | 2-Bromo-4,5-dimethoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63375-81-5 | |

| Record name | 6-Bromo-3,4-dmpea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063375815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4,5-dimethoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Br-4,5-DMPEA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB9WH4X4A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethoxyphenethylamine typically involves the bromination of 2,5-dimethoxyphenethylamine. One common method starts with 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including bromination and reductive amination to yield the final product .

Industrial Production Methods: the general approach involves standard organic synthesis techniques, including the use of brominating agents and reductive amination processes .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-4,5-dimethoxyphenethylamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

2-Bromo-4,5-dimethoxyphenethylamine is a synthetic compound of the phenethylamine class known for its psychoactive properties and is often used in scientific research to study its effects on the central nervous system. It is structurally related to other phenethylamines known for their stimulant and hallucinogenic effects.

Scientific Research Applications

This compound has applications in various scientific research fields:

- Chemistry It serves as a reference standard in analytical chemistry for mass spectrometry and chromatography studies.

- Biology The compound is studied for its effects on neurotransmitter systems, particularly serotonin receptors.

- Medicine Research explores its potential therapeutic effects and its role as a psychoactive agent.

- Industry Although not widely used industrially, it serves as a model compound in the development of new synthetic methodologies.

Studies on 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a related compound, has gained popularity as a psychedelic . Studies have explored its metabolism, toxicity, and potential for detection .

- Metabolic Pathways: Research has identified the metabolic pathways of 2C-B in humans and other species, noting interspecies differences in metabolite formation .

- Toxicity: Studies on 2C-B poisoning indicate that it generally results in moderate toxicity, even at high doses, with symptoms including hallucinations, agitation, and hypertension .

- Detection: Molecularly imprinted polymers have been synthesized to selectively recognize 2C-B, which can be used for monitoring its non-medical use .

- Receptor Antagonism: 2C-B and related phenylethylamines act as potent 5-HT2A receptor antagonists .

- Psychotic Effects: 2C-B abuse has been associated with psychotic symptoms, as illustrated in a case report of a 24-year-old male who experienced delusions and hallucinations after using the drug .

- Metabolite Analysis: Research has identified 4-Bromo-2,5-dimethoxyphenylacetic acid as the most abundant metabolite of 2C-B in human urine .

Mecanismo De Acción

The mechanism of action of 2-Bromo-4,5-dimethoxyphenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and changes in perception and mood . The compound’s psychoactive effects are dose-dependent and can vary based on the specific receptor interactions .

Comparación Con Compuestos Similares

Key Characteristics:

- Synthesis: Synthesized via bromination of 3,4-dimethoxybenzaldehyde in methanol, yielding 2-bromo-4,5-dimethoxybenzaldehyde as a precursor (90–92% yield) . Subsequent reductive amination produces the phenethylamine derivative.

- Pharmacology: Limited human studies suggest oral activity at 400–500 mg, with stimulant-like effects and visual disturbances reported at higher doses (e.g., 60 mg IV) .

- Structural Uniqueness : The 2-bromo substitution distinguishes it from the 2C-X family (e.g., 2C-B, 2C-E), which typically feature substitutions at the 4-position .

Structural Analogues in the Substituted Phenethylamine Class

The following table compares 2-Bromo-4,5-dimethoxyphenethylamine with key analogues:

Key Observations:

- Positional Isomerism : Unlike 2C-B (4-bromo substitution), this compound’s 2-bromo group reduces serotonin receptor affinity, shifting its effects toward stimulant properties .

- Substituent Effects : Halogen type (Br vs. Cl) and position significantly alter potency and duration. For example, 2C-B’s 4-bromo group enhances 5-HT₂A receptor binding compared to 2C-C’s 4-chloro .

Pharmacological and Behavioral Differences

Table 2: Functional Comparison

Notes:

- Dosage Disparity : The high oral dose required for this compound (400–500 mg) suggests poor bioavailability or weak receptor interactions compared to 2C-B or DOB .

- Safety Profile: Limited data exist for this compound, but its stimulant effects at high doses raise concerns about cardiovascular risks .

Analytical Differentiation

Gas chromatography-infrared spectroscopy (GC/IR) and mass spectrometry (MS) can distinguish positional isomers like This compound and 3-Bromo-2,6-dimethoxyphenethylamine based on fragmentation patterns and IR absorption bands .

Table 3: GC/IR Data for Isomers

| Compound | Key IR Bands (cm⁻¹) | EI-MS Fragments (m/z) |

|---|---|---|

| This compound | 1250 (C-O), 1050 (Br-C) | 268 (M⁺), 181, 135 |

| 3-Bromo-2,6-dimethoxyphenethylamine | 1275 (C-O), 1080 (Br-C) | 268 (M⁺), 165, 121 |

Actividad Biológica

2-Bromo-4,5-dimethoxyphenethylamine (often referred to as 2C-B) is a synthetic compound belonging to the phenethylamine class, recognized for its psychoactive properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is , with a molecular weight of approximately 256.14 g/mol. The synthesis typically involves bromination of 2,5-dimethoxyphenethylamine, using standard organic synthesis techniques such as bromination followed by reductive amination.

2C-B primarily interacts with serotonin receptors, acting as a selective partial agonist for both the 5-HT2A and 5-HT2C receptors. These receptors are crucial in regulating mood and perception. The compound's binding induces conformational changes that activate G-protein coupled signaling pathways, leading to the release of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels .

Psychotropic Effects

In laboratory settings, 2C-B exhibits a biphasic effect on locomotion in animal models. At lower doses, it inhibits movement, while higher doses result in excitatory responses. This suggests complex interactions within neurotransmitter pathways that could influence mood and perception.

Pharmacokinetics

A study on the pharmacokinetics of related compounds indicates that 2C-B can penetrate the blood-brain barrier effectively. Its estimated half-life is approximately 1.1 hours, with a volume of distribution around 16 L/kg. The compound's metabolites have been identified in various tissues, including the brain and liver, indicating significant metabolic activity .

Metabolism

The metabolism of 2C-B involves several pathways leading to various metabolites. Key metabolites include:

- 4-bromo-2-hydroxy-5-methoxyphenethylamine: Detected in rat tissues.

- 4-bromo-2,5-dimethoxyphenylacetic acid: The most abundant metabolite found in human urine samples .

The metabolism is influenced by monoamine oxidase (MAO), which plays a critical role in deaminating the compound before further oxidation processes occur .

Case Study on Abuse

A notable case study highlighted the presence of 2C-B in drug abuse scenarios, focusing on its effects when used recreationally. Users reported hallucinogenic experiences characterized by visual distortions and altered perceptions of time .

Comparative Studies

Research comparing various phenethylamines has shown that substitution patterns significantly affect receptor affinity and agonist activity. In particular, halogen substitutions at the 4-position enhance agonistic properties towards serotonin receptors .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Formula | |

| Molecular Weight | 256.14 g/mol |

| Primary Action | Partial agonist at 5-HT2A and 5-HT2C receptors |

| Half-Life | ~1.1 hours |

| Volume of Distribution | ~16 L/kg |

| Key Metabolites | - 4-bromo-2-hydroxy-5-methoxyphenethylamine |

| - 4-bromo-2,5-dimethoxyphenylacetic acid |

Q & A

Q. What are the established synthetic routes for 2-Bromo-4,5-dimethoxyphenethylamine?

The synthesis typically involves bromination of a dimethoxybenzaldehyde precursor. For example, 2-bromo-4,5-dimethoxybenzaldehyde is synthesized via electrophilic aromatic substitution using veratraldehyde (3,4-dimethoxybenzaldehyde) and potassium bromate (KBrO₃) in acidic conditions. Methanol as a solvent yields 90–92% efficiency . Scale-up studies demonstrate that varying veratraldehyde mass (0.5–3.0 g) impacts yield due to reaction kinetics and purification challenges (Table 1) .

Table 1: Scale-up Yields for 2-Bromo-4,5-dimethoxybenzaldehyde

| Veratraldehyde Mass (g) | Yield (%) |

|---|---|

| 0.5 | 21.63 |

| 1.0 | 82.03 |

| 2.0 | 69.38 |

| 3.0 | 69.84 |

Q. Which analytical techniques are most effective for structural characterization?

Gas chromatography-mass spectrometry (GC/MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are critical. GC/MS identifies halogen type (Br vs. Cl/I) via fragment ions (e.g., m/z 243 for brominated derivatives), while NMR resolves methoxy and bromine positions through aromatic splitting patterns (e.g., singlet for para-substituted Br) . HPLC separates positional isomers (e.g., 4-Bromo-2,5-dimethoxy vs. 2-Bromo-4,5-dimethoxy) with retention time differences .

Table 2: Analytical Technique Comparison

| Technique | Strengths | Limitations |

|---|---|---|

| GC/MS | Halogen identification, high sensitivity | Poor isomer separation |

| NMR | Substituent position determination | Requires pure sample |

| HPLC | Isomer separation, quantitation | Limited structural data |

Q. How can researchers differentiate positional isomers of brominated dimethoxyphenethylamines?

Isomeric differentiation relies on spectral and chromatographic data. For example:

- GC/MS : Fragment ions (e.g., m/z 121 for 2,5-dimethoxy substitution vs. m/z 151 for 4,5-dimethoxy) .

- IR Spectroscopy : C-O stretching vibrations (1260–1240 cm⁻¹) vary with methoxy group positions .

- HPLC : Retention time differences due to polarity variations (e.g., 2-Bromo-4,5-dimethoxy elutes earlier than 4-Bromo-2,5-dimethoxy) .

Advanced Research Questions

Q. What methodological approaches study the metabolic pathways in preclinical models?

Acute administration studies in mice/rats use hepatocyte incubations and urine analysis. Post-administration, metabolites are extracted via solid-phase extraction (SPE) and analyzed using HPLC-UV or LC-MS. Key findings include hydroxylation at the β-carbon and demethylation of methoxy groups, identified via tandem MS .

Q. How to design experiments for structure-activity relationships (SAR) of derivatives?

SAR studies involve synthesizing analogs with substituent variations (e.g., replacing Br with Cl, altering methoxy positions) and testing receptor binding affinity. For example:

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Cross-validation using orthogonal techniques is critical:

- Contradiction Example : GC/MS suggests Br at position 4, but NMR indicates position 2.

- Resolution : Confirm via X-ray crystallography or heteronuclear correlation NMR (e.g., HMBC to map coupling between Br and adjacent protons) .

- IR Cross-Check : Aromatic C-C stretching (1600–1450 cm⁻¹) patterns validate substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.